molecular formula C24H31ClN2O2 B12422123 Doxapram-d5 (hydrochloride)

Doxapram-d5 (hydrochloride)

Cat. No.: B12422123
M. Wt: 420.0 g/mol
InChI Key: MBGXILHMHYLZJT-LUIAAVAXSA-N
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Description

Doxapram-d5 (hydrochloride) is a deuterated form of doxapram hydrochloride, a central respiratory stimulant. It is primarily used in clinical settings to treat acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD). The compound works by stimulating the respiratory centers in the brain, thereby increasing the rate and depth of breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxapram-d5 (hydrochloride) involves the incorporation of deuterium atoms into the doxapram molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with deuterated hydrochloric acid to form the deuterated hydrochloride salt .

Industrial Production Methods

Industrial production of doxapram-d5 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and crystallization to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Doxapram-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Doxapram-d5 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of respiratory stimulants.

    Medicine: Utilized in clinical research to evaluate the efficacy and safety of respiratory stimulants in treating respiratory insufficiency.

    Industry: Applied in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Doxapram-d5 (hydrochloride) exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory centers in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing the release of catecholamines and stimulating respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxapram-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its specific mechanism of action and clinical applications also distinguish it from other respiratory stimulants .

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

420.0 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2;

InChI Key

MBGXILHMHYLZJT-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Origin of Product

United States

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